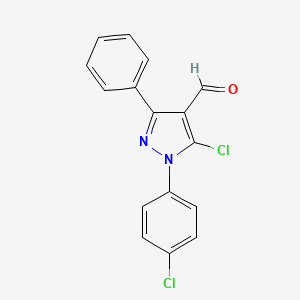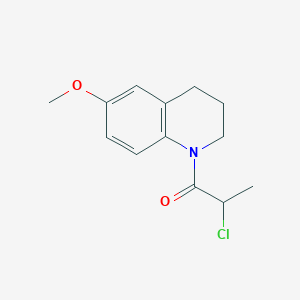
5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound that has gained significant attention in scientific research. It is a versatile compound that exhibits a wide range of biological activities, making it a promising candidate for drug discovery and development.
作用机制
The mechanism of action of 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory response. It also inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde exhibits various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also decreases the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. In addition, it has been shown to reduce the levels of glucose and cholesterol in diabetic rats.
实验室实验的优点和局限性
5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activities at low concentrations, making it an ideal candidate for drug development. However, the compound has some limitations, including its poor solubility in water and its cytotoxicity at high concentrations.
未来方向
There are several future directions for the research on 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. One of the potential areas of research is the development of novel derivatives with improved pharmacological properties. Another area of research is the investigation of the compound's mechanism of action and its interaction with various enzymes and signaling pathways. Furthermore, the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes, can be explored in greater detail. Finally, the compound's safety profile and toxicity can be studied to determine its suitability for clinical use.
Conclusion:
5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a promising compound that exhibits a wide range of biological activities. It has been extensively studied for its anti-inflammatory, antitumor, and antifungal properties. The compound has several advantages for lab experiments, including its stability and potent biological activities. However, it also has some limitations, including its poor solubility in water and cytotoxicity at high concentrations. There are several future directions for research on the compound, including the development of novel derivatives, investigation of its mechanism of action, and exploration of its therapeutic potential for various diseases.
合成方法
The synthesis of 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves the reaction between 4-chlorobenzaldehyde and 5-chloro-3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method is well-established and has been reported in various scientific journals.
科学研究应用
5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been extensively studied for its biological activities. It exhibits potent anti-inflammatory, antitumor, and antifungal properties. It has also been reported to possess antidiabetic, antimalarial, and antiviral activities. The compound has been tested in various in vitro and in vivo models, and the results have been promising.
属性
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-6-8-13(9-7-12)20-16(18)14(10-21)15(19-20)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPUBXYMVOYAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)


![1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540962.png)
![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)
